molecular formula C12H15NO2 B14174443 Methyl 2-(2,6-dimethylanilino)prop-2-enoate CAS No. 98166-08-6

Methyl 2-(2,6-dimethylanilino)prop-2-enoate

Cat. No.: B14174443
CAS No.: 98166-08-6
M. Wt: 205.25 g/mol
InChI Key: VUZVUMHEQUDIBD-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-dimethylanilino)prop-2-enoate is an organic compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . It is a derivative of propenoic acid and is characterized by the presence of a methyl ester group and a dimethylanilino substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,6-dimethylanilino)prop-2-enoate typically involves the reaction of 2,6-dimethylaniline with methyl acrylate under basic conditions. The reaction proceeds via nucleophilic addition of the aniline to the acrylate, followed by elimination to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dimethylanilino)prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce amines or alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

Methyl 2-(2,6-dimethylanilino)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,6-dimethylanilino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Properties

CAS No.

98166-08-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-(2,6-dimethylanilino)prop-2-enoate

InChI

InChI=1S/C12H15NO2/c1-8-6-5-7-9(2)11(8)13-10(3)12(14)15-4/h5-7,13H,3H2,1-2,4H3

InChI Key

VUZVUMHEQUDIBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=C)C(=O)OC

Origin of Product

United States

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